Orbofiban acetate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

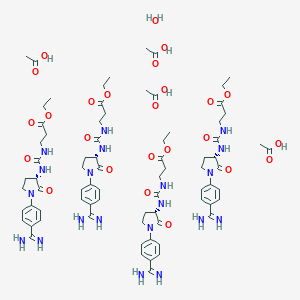

Orbofiban acetate hydrate, also known as this compound, is a useful research compound. Its molecular formula is C76H110N20O25 and its molecular weight is 1703.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Orbofiban acetate hydrate is characterized by the molecular formula C76H110N20O25 and is classified as a glycoprotein IIb/IIIa receptor antagonist. Its mechanism involves inhibiting platelet aggregation by blocking the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets, thereby reducing thrombus formation during acute coronary events .

Cardiovascular Applications

This compound has been primarily studied in the context of acute coronary syndromes. The Orbofiban in Patients with Unstable Coronary Syndromes (OPUS/TIMI-16) trial highlighted both the potential benefits and risks associated with its use:

- Efficacy : The trial aimed to assess the effectiveness of orbofiban in reducing major cardiovascular events compared to placebo. Results indicated a non-significant trend towards reduced myocardial infarction but raised concerns about an increase in mortality among treated patients .

- Safety : Increased bleeding risks were noted, a common concern with glycoprotein IIb/IIIa inhibitors. The trial underscored the need for careful patient selection and monitoring .

Comparison with Other Glycoprotein IIb/IIIa Inhibitors

Orbofiban is part of a broader class of glycoprotein IIb/IIIa inhibitors, which includes agents like abciximab and tirofiban. A comparative analysis reveals:

| Agent | Efficacy | Safety Profile |

|---|---|---|

| Orbofiban | Mixed results; increased mortality risk in some trials | Higher bleeding risk noted |

| Abciximab | Significant reduction in ischemic events in high-risk patients | Manageable bleeding risk with proper protocols |

| Tirofiban | Effective in reducing adverse cardiac events | Similar bleeding risk as orbofiban |

This table illustrates the nuanced understanding required when considering orbofiban's application relative to other agents within the same class.

Potential for Extended Use

Research suggests that oral glycoprotein IIb/IIIa inhibitors like orbofiban could be beneficial beyond acute settings, potentially extending therapy post-discharge from hospitals to manage long-term cardiovascular risk . Further studies are needed to explore optimal dosing regimens that minimize adverse effects while maximizing therapeutic benefits.

Case Study 1: OPUS/TIMI-16 Trial

In this pivotal trial, over 3,000 patients with unstable angina or non-ST elevation myocardial infarction were randomized to receive either orbofiban or placebo. While initial results suggested potential benefits in reducing myocardial infarction rates, subsequent analyses revealed an unexpected increase in mortality among orbofiban recipients compared to controls, prompting reconsideration of its clinical use .

Case Study 2: Long-term Outcomes

A follow-up study evaluated patients who had received orbofiban during their initial hospitalization for acute coronary syndromes. Researchers found that while there was a short-term reduction in thrombotic events, long-term outcomes were less favorable due to increased rates of re-hospitalization attributed to bleeding complications .

Propiedades

Número CAS |

165800-05-5 |

|---|---|

Fórmula molecular |

C76H110N20O25 |

Peso molecular |

1703.8 g/mol |

Nombre IUPAC |

acetic acid;ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate;hydrate |

InChI |

InChI=1S/4C17H23N5O4.4C2H4O2.H2O/c4*1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;4*1-2(3)4;/h4*3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);4*1H3,(H,3,4);1H2/t4*13-;;;;;/m0000...../s1 |

Clave InChI |

SVMJTTTTYFMATC-QSGPNNMYSA-N |

SMILES |

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |

SMILES isomérico |

CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |

SMILES canónico |

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |

Sinónimos |

N(((3)-1-(p-amidino-phenyl)-2-oxo-3-pyrrolidinyl)carbamoyl)-beta-alanine,ethyl ester, monoacetate quadrantihydrate orbofiban orofiban orofiban acetate SC 57099B SC-57099B SC57099B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.